Anguidine, 3 keto

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

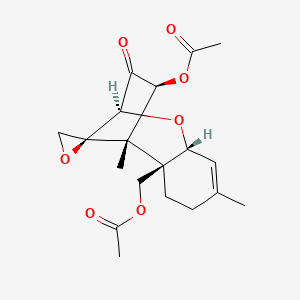

Structure

2D Structure

3D Structure

Properties

CAS No. |

2269-44-5 |

|---|---|

Molecular Formula |

C19H24O7 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

[(1S,2R,7R,9S,11S,12S)-11-acetyloxy-1,5-dimethyl-10-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C19H24O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13,15-16H,5-6,8-9H2,1-4H3/t13-,15-,16-,17-,18-,19+/m1/s1 |

InChI Key |

NHJUGASJCCCIPS-RZDZEHBZSA-N |

SMILES |

CC1=CC2C(CC1)(C3(C(C(=O)C(C34CO4)O2)OC(=O)C)C)COC(=O)C |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C(=O)[C@H]([C@@]34CO4)O2)OC(=O)C)C)COC(=O)C |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(C(=O)C(C34CO4)O2)OC(=O)C)C)COC(=O)C |

Synonyms |

3-ketoanguidin |

Origin of Product |

United States |

Nomenclature and Chemical Characterization of 3 Keto Anguidine

Systematic Naming and Standard Chemical Identifiers for 3-Keto Anguidine

While the trivial name "3-keto anguidine" is used, the scientifically preferred name is 8-oxo-diacetoxyscirpenol. This name more accurately describes its chemical structure. The parent compound, anguidine, is also known as diacetoxyscirpenol (B1670381) (DAS). wikipedia.orgnih.gov

Standard chemical identifiers are crucial for database searching and regulatory purposes. At present, dedicated identifiers such as a CAS Number, PubChem CID, and a SMILES string for 8-oxo-diacetoxyscirpenol are not prominently listed in major chemical databases. For its precursor, anguidine (diacetoxyscirpenol), these identifiers are well-established.

| Identifier | 3-Hydroxy Anguidine (Anguidine/Diacetoxyscirpenol) |

| IUPAC Name | (2R,3R,4S,5S,5aR,7S,9aR)-5a-(acetyloxymethyl)-5,8-dimethyl-2,3,4,5,5a,6,7,9a-octahydrospiro[2,5-methano-1-benzoxepine-10,2'-oxiran]-3,4-diyl diacetate |

| CAS Number | 2270-40-8 wikipedia.org |

| PubChem CID | 15571694 nih.gov |

| SMILES | CC1=C[C@@H]2C@([C@]3(C@@HOC(=O)C)C)CO |

Structural Classification within the Trichothecene (B1219388) Mycotoxin Family

Trichothecenes are broadly classified into four types (A, B, C, and D) based on their structural features. nih.gov 3-Keto anguidine falls into the Type B category. The defining characteristic of Type B trichothecenes is the presence of a ketone (carbonyl) group at the C-8 position of the trichothecene core structure. nih.govwikipedia.org This distinguishes it from its precursor, anguidine, which is a Type A trichothecene, characterized by a hydroxyl group at the C-8 position. wikipedia.orglktlabs.com

The core structure of all trichothecenes is the 12,13-epoxytrichothec-9-ene (B1214510) skeleton. nih.gov The functional groups attached to this core determine the specific properties and classification of each individual mycotoxin.

Chemical Relationship and Derivation from 3-Hydroxy Anguidine

3-Keto anguidine is a direct derivative of 3-hydroxy anguidine (anguidine). The chemical transformation involves the oxidation of the hydroxyl group (-OH) at the C-8 position of the anguidine molecule to a ketone group (=O). nih.gov This conversion is a key step in the biosynthesis of some Type B trichothecenes. nih.gov

In fungal biosynthetic pathways, the hydroxylation at the C-8 position is a critical step, followed by a subsequent oxidation to form the C-8 ketone. nih.gov This structural modification from a hydroxyl to a ketone group significantly alters the chemical properties of the molecule and is the basis for its classification as a Type B trichothecene.

Synthetic Methodologies for 3 Keto Anguidine and Its Analogs

Chemical Oxidation and Transformation Pathways to 3-Keto Anguidine

The most direct pathway to 3-Keto Anguidine from its parent compound, Anguidine, is the selective oxidation of the secondary alcohol at the C-3 position. This transformation requires chemoselective reagents that can oxidize the C-3 hydroxyl group without affecting other sensitive functionalities in the molecule, such as the ester groups at C-4 and C-15, the double bond at C-9, or the epoxide ring at C-12,13.

Recent enzymatic studies have highlighted the feasibility of this specific oxidation. For instance, the enzyme DepA, a quinoprotein alcohol dehydrogenase, has been shown to oxidize the C3-hydroxyl group of deoxynivalenol (B1670258) (DON), a related trichothecene (B1219388), to produce the 3-keto-DON intermediate. nih.gov This biological transformation underscores the potential for similar chemical approaches.

A common and effective reagent for the selective oxidation of secondary alcohols in complex molecules is a complex of chromium trioxide with 3,5-dimethylpyrazole. rsc.org This reagent is known for its mildness and selectivity, making it suitable for substrates with multiple functional groups. acs.org Other chromium(VI)-based reagents, such as Collins reagent (CrO₃(pyridine)₂) or pyridinium (B92312) chlorochromate (PCC), could also be employed for this purpose. wikipedia.org The choice of oxidant is crucial to avoid unwanted side reactions or degradation of the trichothecene core.

Table 1: Potential Oxidizing Agents for C-3 Hydroxyl Group

| Reagent/System | Description | Selectivity | Reference |

| CrO₃ • 3,5-dimethylpyrazole | A mild and selective complex for oxidizing secondary alcohols. | High | rsc.org |

| Collins Reagent (CrO₃(py)₂) | A solution of chromium trioxide-pyridine complex in dichloromethane. | Good | wikipedia.org |

| Pyridinium Chlorochromate (PCC) | A pyridinium salt of chlorochromate, known for being less reactive and more selective than other chromium reagents. | Good | wikipedia.org |

| DepA Enzyme | A quinoprotein alcohol dehydrogenase that specifically oxidizes the C3-OH in related trichothecenes. | Excellent (Biocatalytic) | nih.gov |

Stereoselective Synthesis of 3-Keto Anguidine Scaffolds

The de novo or total synthesis of the trichothecene core, including the scaffold for 3-Keto Anguidine, is a formidable challenge due to its rigid tricyclic system and multiple contiguous stereocenters. researchgate.netresearchgate.net Stereoselective synthesis aims to control the three-dimensional arrangement of atoms during the construction of the molecular framework.

Approaches to the trichothecene skeleton often involve complex, multi-step sequences that establish the correct relative and absolute stereochemistry. Key strategies include:

Intramolecular Cycloadditions: Building the fused ring system through reactions like Diels-Alder or ene reactions to set multiple stereocenters in a single step.

Ring-Closing Metathesis: Forming the six-membered B-ring or five-membered C-ring from a more flexible precursor.

Chiral Pool Synthesis: Starting from readily available, enantiomerically pure natural products, such as carbohydrates, to provide a stereochemical foundation for the target molecule. acs.org

While a total synthesis of 3-Keto Anguidine itself is not widely reported, the synthesis of related trichothecenes like trichodiene (B1200196) and verrucarol (B1203745) provides a roadmap for how such a scaffold could be constructed stereoselectively. acs.orgacs.org The final oxidation of the C-3 hydroxyl to a ketone would be a late-stage transformation after the core scaffold is assembled.

Semisynthetic Approaches to 3-Keto Anguidine Derivatives

Given the complexity of a total synthesis, semisynthetic methods are the most practical and common approach for producing derivatives like 3-Keto Anguidine. This strategy leverages the naturally produced Anguidine, which can be isolated from cultures of Fusarium species, as an advanced starting material. nih.govnih.gov

The core of the semisynthetic approach is the chemical modification of the parent molecule. The conversion of Anguidine to 3-Keto Anguidine is a prime example of a semisynthetic transformation. This methodology allows for the efficient generation of analogs for further study without the need to construct the complex trichothecene core from scratch.

Further modifications can be made to the 3-Keto Anguidine molecule. For example, the ketone at C-3 provides a reactive handle for subsequent reactions, such as the formation of enolates, which can then be functionalized. This allows for the creation of a diverse library of derivatives with modified properties.

Biosynthetic Pathways and Enzymatic Biotransformation of Trichothecenes Leading to 3 Keto Forms

Fungal Biosynthesis of Trichothecene (B1219388) Core Structures Relevant to 3-Keto Anguidine

Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungal genera, most notably Fusarium. researchgate.netwikipedia.org The biosynthesis of their characteristic 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core structure is a multi-step process encoded by a cluster of genes known as TRI genes. researchgate.netnih.gov

The pathway initiates with the cyclization of the primary metabolite farnesyl pyrophosphate to trichodiene (B1200196), a reaction catalyzed by trichodiene synthase, the enzyme encoded by the TRI5 gene. researchgate.net Subsequently, a series of oxygenation reactions are carried out by cytochrome P450 monooxygenases, primarily the product of the TRI4 gene. researchgate.net These reactions lead to the formation of isotrichotriol. researchgate.net

Isotrichotriol then undergoes a non-enzymatic cyclization to form isotrichodermol, which possesses the fundamental tricyclic structure of trichothecenes and a hydroxyl group at the C-3 position. researchgate.net From this crucial intermediate, the pathway diverges to produce the vast array of trichothecene structures. For the biosynthesis of anguidine (also known as diacetoxyscirpenol (B1670381) or DAS), a type A trichothecene, further modifications are necessary. wikipedia.orgnih.gov These modifications involve acetylation and hydroxylation steps at various positions on the EPT core, catalyzed by enzymes encoded by other TRI genes, such as TRI101 (3-O-acetyltransferase), TRI11 (hydroxylase), and TRI3 (15-O-acetyltransferase). researchgate.net

It is the C-3 hydroxyl group, introduced early in the biosynthetic pathway, that is the target for the subsequent enzymatic oxidation to form a 3-keto trichothecene.

Table 1: Key Genes and Enzymes in the Biosynthesis of the Trichothecene Core Structure

| Gene | Enzyme | Function in Biosynthesis |

|---|---|---|

| TRI5 | Trichodiene synthase | Cyclization of farnesyl pyrophosphate to trichodiene |

| TRI4 | Cytochrome P450 monooxygenase | Oxygenation of trichodiene to form isotrichotriol |

| TRI101 | 3-O-acetyltransferase | Acetylation of the C-3 hydroxyl group |

| TRI11 | Hydroxylase | Hydroxylation at various positions of the EPT core |

| TRI3 | 15-O-acetyltransferase | Acetylation of the C-15 hydroxyl group |

| TRI8 | Esterase | Deacetylation at the C-3 position |

Enzymatic Systems Involved in Oxidative Modifications at C-3 of Trichothecenes

The transformation of a C-3 hydroxyl group to a 3-keto group is an oxidative process. While the direct enzymatic oxidation of anguidine to a 3-keto form is not extensively documented, the biotransformation of other prominent trichothecenes provides significant insight into the types of enzymes capable of this reaction.

A well-studied example is the oxidation of deoxynivalenol (B1670258) (DON), a type B trichothecene, to 3-keto-DON. This conversion is a key step in the detoxification pathway of DON by certain soil bacteria. For instance, Devosia mutans 17-2-E-8 utilizes a two-step enzymatic process to epimerize DON to the less toxic 3-epi-DON, with 3-keto-DON as the intermediate. frontiersin.orgnih.gov The enzyme responsible for the initial oxidation of the C-3 hydroxyl group of DON is DepA, a Type I pyrroloquinoline quinone (PQQ)-dependent alcohol dehydrogenase. nih.govmdpi.com

Similarly, bacterial strains from the Agrobacterium-Rhizobium group have been shown to transform DON into 3-keto-DON. researchgate.net The enzymatic machinery in these bacteria demonstrates the existence of oxidoreductases capable of specifically targeting the C-3 position of the trichothecene skeleton. While these examples pertain to DON, it is plausible that analogous fungal or bacterial enzymes could catalyze the oxidation of the C-3 hydroxyl group of anguidine.

Fungal enzymatic systems also play a role in modifying the C-3 position. The TRI101 gene encodes a 3-O-acetyltransferase that acetylates the C-3 hydroxyl group, a step that is crucial for the fungus to protect itself from the toxicity of its own metabolites. nih.govresearchgate.net Conversely, the TRI8 gene encodes an esterase that removes this acetyl group, liberating the C-3 hydroxyl for potential further reactions, including oxidation. nih.gov

Isolation and Identification of Naturally Occurring 3-Keto Trichothecenes

The natural occurrence of 3-keto trichothecenes has been confirmed through the isolation and identification of these compounds from various sources. While the presence of "Anguidine, 3-keto" in nature is not well-documented in scientific literature, the identification of other 3-keto trichothecenes serves as a strong precedent.

The intermediate 3-keto-deoxynivalenol (3-keto-DON) has been identified in microbial degradation studies of DON. frontiersin.org Its structure has been confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). frontiersin.org These methods allow for the separation and detection of the compound, and mass spectrometry provides information about its molecular weight and fragmentation pattern, which aids in its structural elucidation.

In addition to 3-keto-DON, its acetylated derivative, 15-acetyl-3-keto-DON, has also been identified. mdpi.com The characterization of these molecules often involves spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the presence of a ketone at the C-3 position can be indicated by a characteristic chemical shift in the 13C NMR spectrum.

The isolation of these compounds typically involves extraction from a culture medium or a contaminated natural matrix, followed by chromatographic purification steps to obtain the pure substance for structural analysis.

Table 2: Examples of Identified 3-Keto Trichothecenes

| Compound | Parent Trichothecene | Identification Methods |

|---|---|---|

| 3-keto-deoxynivalenol (3-keto-DON) | Deoxynivalenol (DON) | HPLC, UPLC-MS/MS, NMR |

| 15-acetyl-3-keto-deoxynivalenol | 15-acetyl-deoxynivalenol | In silico docking analysis, predicted from enzymatic action |

Molecular and Cellular Mechanisms of Action of 3 Keto Anguidine in Preclinical Models

Ribosomal Interaction and Protein Synthesis Inhibition Modalities

The primary molecular target of trichothecenes, including anguidine, is the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. tandfonline.commdpi.comwikipedia.org Their interaction with the ribosome is highly specific and leads to a rapid cessation of protein production, which is a key driver of their toxicity.

Anguidine, along with other type A trichothecenes like T-2 toxin, is classified as an irreversible inhibitor of protein synthesis. nih.gov This irreversibility distinguishes it from other trichothecenes such as trichodermin, which act reversibly. The binding occurs at the peptidyl transferase center (PTC) on the 60S ribosomal subunit, a critical site for peptide bond formation. tandfonline.comfrontiersin.orgresearchgate.net This interaction effectively stalls the process of translation. Studies on various trichothecenes indicate that they can interfere with all three phases of protein synthesis: initiation, elongation, and termination. wikipedia.org Specifically, anguidine has been shown to be a potent inhibitor of the initiation step of protein synthesis. nih.gov The kinetics of this inhibition are rapid, with effects on protein synthesis detectable within minutes of cellular exposure. oup.comnih.gov

A direct consequence of inhibiting translation initiation is the breakdown of polyribosomes. Polyribosomes, or polysomes, are complexes of multiple ribosomes translating the same mRNA molecule simultaneously. At low concentrations (e.g., 1 µM), anguidine and T-2 toxin cause the disaggregation of these polysomes into single ribosomes (monosomes). nih.gov This polysome breakdown is a hallmark of initiation inhibitors, as ribosomes complete their current round of translation but fail to initiate new ones, leading to their runoff from the mRNA template. In contrast, inhibitors that primarily block the elongation phase tend to "freeze" ribosomes on the mRNA, preserving the polysome structure. nih.gov The disruption of polyribosome integrity by anguidine underscores its primary mechanism as an inhibitor of translation initiation, leading to a widespread shutdown of protein production. oup.com

Modulation of Intracellular Signaling Pathways by 3-Keto Anguidine

Beyond the direct inhibition of protein synthesis, trichothecenes trigger a complex cellular signaling cascade known as the "ribotoxic stress response." tandfonline.comnih.govoup.com This response is initiated by the interaction of the toxin with the ribosome, which then acts as a signaling platform to activate various downstream pathways, most notably the mitogen-activated protein kinase (MAPK) cascades.

The binding of trichothecenes to the ribosome is thought to induce a conformational change that activates ribosome-associated kinases. tandfonline.com Key among these are the double-stranded RNA-activated protein kinase (PKR) and Src family kinases like Hematopoietic Cell Kinase (Hck). oup.comnih.govoup.commdpi.com These upstream kinases then phosphorylate and activate the three major MAPK families:

c-Jun N-terminal Kinase (JNK)

p38 MAPK

Extracellular signal-regulated Kinase (ERK) tandfonline.comjmbfs.org

Activation of these MAPK pathways occurs rapidly, often within minutes of toxin exposure. nih.govnih.gov These kinases, in turn, phosphorylate a host of downstream targets, including transcription factors like AP-1 and NF-κB, which regulate the expression of genes involved in inflammation, cell survival, and cell death. nih.govjmbfs.org For instance, the activation of MAPKs by deoxynivalenol (B1670258) (DON), a type B trichothecene (B1219388), has been shown to induce the expression of proinflammatory cytokines. researchgate.net The ribosome itself can act as a scaffold, with studies showing that DON induces the mobilization of p38 to the ribosome, facilitating its phosphorylation. nih.govberkeley.edu While the specific signaling intermediates may vary between different trichothecenes, the activation of MAPK pathways is a conserved response that is central to their cellular toxicity.

Induction of Cellular Stress Responses and Apoptosis in In Vitro Systems

The culmination of protein synthesis inhibition and the activation of stress signaling pathways is often the induction of programmed cell death, or apoptosis. tandfonline.comresearchgate.netnih.gov Trichothecenes are potent inducers of apoptosis in a wide variety of cell types, particularly in rapidly proliferating cells like those of the immune system and the gastrointestinal tract. jmbfs.orgnih.govmsdvetmanual.com

The induction of apoptosis by trichothecenes is a multifactorial process:

MAPK-Mediated Apoptosis: The activation of stress-activated protein kinases, particularly JNK and p38, is a strong pro-apoptotic signal. nih.govresearchgate.net

Caspase Activation: Trichothecene-induced apoptosis proceeds through the activation of caspases, a family of proteases that execute the apoptotic program. Studies have shown the activation of initiator caspases like caspase-8 and caspase-9, as well as effector caspases like caspase-3. jmbfs.org

Mitochondrial Involvement: Some trichothecenes can trigger the mitochondrial pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytoplasm, which is a key step in the formation of the apoptosome and the activation of caspase-9. nih.gov

Oxidative Stress: The generation of reactive oxygen species (ROS) and subsequent oxidative stress has been identified as another mechanism contributing to trichothecene-induced apoptosis and cell damage. researchgate.netwikipedia.orgmdpi.com

Interestingly, the ability to inhibit protein synthesis and the ability to activate MAPKs can be dissociated, yet both contribute to the induction of apoptosis. nih.govresearchgate.net For trichothecenes that are strong MAPK activators, the extent of apoptosis induction correlates with their ability to inhibit protein synthesis. Conversely, for those that are potent protein synthesis inhibitors, apoptosis induction correlates with their capacity to activate JNK/p38 kinases. nih.govresearchgate.net

Comparative Analysis of Mechanistic Profiles with Related Trichothecenes

The toxicity and specific mechanistic details of trichothecenes vary depending on their chemical structure, which forms the basis for their classification into different types, primarily Type A and Type B. mdpi.comwikipedia.org Anguidine and its 3-keto derivative are Type A trichothecenes, characterized by the absence of a ketone group at the C-8 position. wikipedia.orgresearchgate.net Type B trichothecenes, such as deoxynivalenol (DON) and nivalenol (B191977), possess a carbonyl group at C-8. europa.eu

This structural difference leads to notable variations in their biological activity.

Table 1: Comparative Mechanistic Properties of Trichothecenes

| Feature | Type A (e.g., Anguidine, T-2 Toxin) | Type B (e.g., Deoxynivalenol) |

| General Cytotoxicity | Generally higher | Generally lower |

| Primary Mode of Cell Death | Apoptosis at low concentrations, necrosis at higher concentrations nih.gov | Predominantly apoptosis researchgate.net |

| Protein Synthesis Inhibition | Potent inhibitors, often irreversible nih.gov | Potent inhibitors |

| MAPK Activation | Variable; some are weaker activators compared to Type B | Strong activators of JNK and p38 tandfonline.comnih.gov |

| Immunomodulation | Primarily immunosuppressive | Can be immunostimulatory at low doses and immunosuppressive at high doses msu.edu |

Type A trichothecenes like T-2 toxin and anguidine are generally considered more cytotoxic than Type B trichothecenes. mdpi.comnih.gov For example, in Jurkat T cells, Type A trichothecenes were found to reduce mitochondrial activity at concentrations approximately 1000-fold lower than Type B trichothecenes, leading to necrosis, whereas DON and nivalenol primarily induced apoptosis. nih.gov The substitution pattern across the trichothecene skeleton significantly influences ribosomal binding affinity and, consequently, toxicity. For instance, modifications at the C-3 position are known to alter biological activity. frontiersin.org While specific data for 3-keto anguidine is scarce, the general structure-activity relationships suggest that its mechanisms would closely align with other potent Type A trichothecenes, driven by irreversible protein synthesis inhibition and the induction of cellular stress and apoptosis.

Structure Activity Relationship Sar of 3 Keto Anguidine Analogs

Elucidation of Structural Determinants for Biological Activity at the C-3 Position

The presence of a ketone group at the C-3 position is a critical determinant for the antimicrobial activity of helvolic acid and its analogs. Research indicates that the 3-keto functionality, along with the C-20 carboxyl group, is essential for the antimicrobial action against Staphylococcus aureus nih.gov. Specifically, the contribution of an α,β-unsaturated ketone unit in ring A, which includes the C-3 position, has been identified as a significant factor in enhancing antibacterial activity mdpi.com. This highlights the direct correlation between the oxidation state at C-3 and the compound's efficacy, underscoring the importance of this structural feature for biological interaction.

Influence of Peripheral Substituents on 3-Keto Anguidine Efficacy

Modifications to peripheral substituents on the helvolic acid scaffold have been shown to significantly influence antibacterial efficacy. For instance, studies have indicated that a free hydroxyl group at the C-6 position is important for antibacterial activity, whereas acetylation at this position can be deleterious nih.gov. Comparing helvolic acid with its 6-desacetoxy analog, researchers found that the latter exhibited a reduced inhibitory activity against Staphylococcus aureus nih.govnih.gov. Similarly, other derivatives like sarocladilactone B and helvolinic acid, which possess distinct peripheral modifications compared to the parent helvolic acid, also exhibit potent antibacterial activities, albeit with varying minimum inhibitory concentrations (MICs) nih.govnih.gov. These findings underscore the sensitivity of the molecule's activity to changes in substituents at various positions on the macrocyclic ring.

Preclinical Biological Activity of 3 Keto Anguidine

In Vitro Cytostatic and Cytotoxic Effects on Diverse Cell Lines

No studies were identified that specifically investigated the in vitro cytostatic or cytotoxic effects of "Anguidine, 3-keto" on any cancer or normal cell lines. Consequently, no data tables on its activity against diverse cell lines can be provided.

Synergistic and Antagonistic Interactions in Preclinical Combination Studies

No preclinical studies have been published that explore the synergistic or antagonistic interactions of "Anguidine, 3-keto" when used in combination with other therapeutic agents. Therefore, there is no data to report on its potential to enhance or inhibit the activity of other compounds.

Modulation of Cellular Processes in Model Organisms

There is a lack of research on the effects of "Anguidine, 3-keto" on cellular processes in any model organisms. No studies were found that investigated its mechanism of action or its ability to modulate specific cellular pathways.

Advanced Analytical and Bioanalytical Methodologies for 3 Keto Anguidine Research

High-Resolution Mass Spectrometry and Chromatographic Characterization

High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic techniques stands as a cornerstone for the definitive identification and structural elucidation of 3-keto anguidine. mdpi.com Instruments such as Orbitrap-based mass spectrometers are particularly suited for this purpose due to their high resolving power and mass accuracy. mdpi.com

For the characterization of 3-keto anguidine, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed. The separation is often achieved on a reverse-phase column, allowing for the resolution of 3-keto anguidine from its parent compound, anguidine, and other potential metabolites.

In the mass spectrometer, electrospray ionization (ESI) in positive ion mode is commonly used for trichothecenes. The high-resolution full scan mass spectrum would be utilized to determine the accurate mass of the precursor ion of 3-keto anguidine, from which its elemental composition can be confirmed. Subsequent fragmentation of the precursor ion in a data-dependent MS/MS scan provides characteristic product ions, which are essential for structural confirmation. The fragmentation pattern would be expected to show losses of the acetyl groups and modifications related to the keto-functional group, distinguishing it from anguidine.

Table 1: Hypothetical High-Resolution Mass Spectrometry and Chromatographic Parameters for 3-Keto Anguidine

| Parameter | Value |

|---|---|

| Chromatography | |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Retention Time | ~ 4.5 min |

| Mass Spectrometry | |

| Instrument | Orbitrap-based High-Resolution Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Full MS Resolution | 70,000 FWHM |

| MS/MS Resolution | 17,500 FWHM |

| Precursor Ion (m/z) | [M+H]⁺, [M+Na]⁺ |

| Key MS/MS Fragments | Expected fragments corresponding to losses of acetyl groups and water |

Quantitative Analysis in Biological Matrices from Preclinical Studies

The quantitative analysis of 3-keto anguidine in biological matrices, such as plasma, urine, and tissue homogenates from preclinical studies, is critical for understanding its pharmacokinetics. LC-MS/MS is the gold standard for this application due to its high sensitivity and selectivity. nih.gov

Method development for quantitative analysis involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often includes protein precipitation followed by solid-phase extraction (SPE) to remove matrix interferences and concentrate the analyte. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision.

The validation of the bioanalytical method is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, recovery, and matrix effects. nih.gov The lower limit of quantification (LLOQ) is a key parameter, defining the lowest concentration that can be reliably measured.

Table 2: Representative Data for a Validated LC-MS/MS Method for 3-Keto Anguidine in Rat Plasma

| Validation Parameter | Result |

|---|---|

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ± 15% |

| Precision (% RSD) | < 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Development of Specialized Assays for Mechanistic Investigations

To investigate the specific biological effects of 3-keto anguidine, specialized assays are developed. Given that the parent compound, anguidine, is a known inhibitor of protein synthesis, a primary focus of mechanistic studies would be to compare the inhibitory potency of 3-keto anguidine. nih.govcancer.gov

In vitro protein synthesis inhibition assays using cell-free systems, such as rabbit reticulocyte lysates, can be employed. nih.gov These assays measure the incorporation of radiolabeled amino acids into newly synthesized proteins in the presence of varying concentrations of the test compound. The half-maximal inhibitory concentration (IC50) is then determined to quantify its potency.

Furthermore, cell-based assays using various cell lines can be utilized to assess the impact of 3-keto anguidine on cell viability and proliferation. High-content screening and analysis can provide insights into morphological changes and cellular pathways affected by the compound. Assays to evaluate the metabolic stability of 3-keto anguidine in liver microsomes can also provide valuable information on its potential for detoxification or bioactivation.

Table 3: Overview of Specialized Assays for Mechanistic Studies of 3-Keto Anguidine

| Assay Type | Purpose | Key Parameters Measured |

|---|---|---|

| In Vitro Protein Synthesis Inhibition | To determine the effect on protein translation | IC50 value |

| Cell Viability Assay (e.g., MTT, CellTiter-Glo) | To assess cytotoxicity in various cell lines | EC50 value |

| High-Content Screening | To identify cellular and morphological changes | Changes in nuclear size, mitochondrial membrane potential, etc. |

| Liver Microsome Stability Assay | To evaluate metabolic stability | Half-life (t₁/₂), intrinsic clearance (CLᵢₙₜ) |

Strategic Research Applications and Chemical Biology of 3 Keto Anguidine

Utilization as a Biochemical Probe for Ribosome Function and Cellular Pathways

Trichothecenes are potent inhibitors of protein synthesis, acting by binding to the 60S ribosomal subunit ontosight.airesearchgate.net. This mechanism makes them valuable biochemical probes for studying ribosome function and the intricate pathways of cellular protein synthesis. A hypothetical "3-keto anguidine" derivative, by potentially altering the binding affinity or mechanism of inhibition compared to its parent compound, could offer unique insights. For example, studies on deoxynivalenol (B1670258) (DON) have shown that its binding to the ribosome can induce conformational changes in ribosomal RNA, providing a structural basis for understanding structure-activity relationships researchgate.net. A modified trichothecene (B1219388) like a 3-keto derivative could be used to map specific interaction sites on the ribosome or to investigate the impact of modifications at the C-3 position on the protein synthesis machinery. Such probes can help unravel the nuances of translation initiation, elongation, and termination, as well as the cellular responses to protein synthesis inhibition, such as ribotoxic stress responses researchgate.net.

Design and Synthesis of Photoaffinity Labels and Bioconjugates for Target Identification

Photoaffinity labeling (PAL) is a powerful technique in chemical biology for identifying the molecular targets of bioactive compounds researchgate.netiu.edunih.gov. This approach involves synthesizing a probe molecule that incorporates a photoreactive group. Upon exposure to light, this group forms a highly reactive intermediate that covalently binds to its target molecule(s). This covalent adduct can then be isolated and analyzed, often using mass spectrometry, to identify the specific protein or nucleic acid targets researchgate.netnih.govnih.gov.

A "3-keto anguidine" derivative could be engineered into a photoaffinity probe by attaching a photoreactive moiety (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin) to its structure. Such a probe would be invaluable for definitively identifying the cellular targets of this specific trichothecene modification. By studying how these probes interact with cellular components, researchers can gain a deeper understanding of the mechanism of action of trichothecenes and discover novel therapeutic targets. For instance, photoaffinity labeling has been successfully employed to identify ribosomal proteins and other cellular components as targets for various bioactive molecules researchgate.netnih.gov.

Contributions to Understanding Trichothecene Chemical Biology

The trichothecene family is diverse, with over 150 known analogues differing in their substitution patterns wikipedia.orgrivm.nl. Understanding the specific contributions of different functional groups, such as a keto group at the C-3 position, is crucial for deciphering the broader chemical biology of this class of mycotoxins. A "3-keto anguidine" derivative could serve as a model compound to investigate how modifications at the C-3 position influence:

Ribosomal binding and protein synthesis inhibition: Research indicates that a hydroxyl group at C-3 generally enhances trichothecene toxicity, while substitutions like acetoxy groups can decrease it researchgate.net. A keto group at this position would represent a significant structural alteration, potentially leading to altered binding affinities and inhibitory potency, thereby providing insights into the structure-activity relationships (SAR) of trichothecenes researchgate.net.

Metabolic pathways and detoxification: The conversion of deoxynivalenol (DON) to 3-keto-deoxynivalenol (3-keto-DON) is a known detoxification pathway mediated by specific enzymes mdpi.comresearchgate.net. Studying a "3-keto anguidine" could shed light on the enzymatic processes involved in trichothecene metabolism and detoxification, potentially revealing novel enzymes or pathways.

Cellular signaling and stress responses: Trichothecenes are known to trigger ribotoxic stress responses in cells, impacting various signaling pathways researchgate.net. A derivative with a modified C-3 position might elicit distinct cellular responses, offering a means to dissect the signaling cascades initiated by protein synthesis inhibition.

Development of Novel Research Tools Based on the 3-Keto Anguidine Scaffold

The unique chemical scaffold of trichothecenes, including potential "3-keto anguidine" derivatives, can be leveraged to develop novel research tools beyond simple biochemical probes.

Fluorescently Labeled Analogs: By conjugating a fluorescent dye to a "3-keto anguidine" derivative, researchers can create tools for visualizing the compound's localization within cells and its distribution in tissues. This can provide spatial information about its cellular targets and pathways.

Affinity Matrices: Immobilizing a "3-keto anguidine" derivative onto a solid support (e.g., beads) can create affinity matrices. These matrices can be used in affinity chromatography to isolate and purify proteins or other biomolecules that specifically bind to the trichothecene derivative, aiding in target identification and protein complex analysis.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of "3-keto anguidine" variants with systematic modifications around the C-3 keto group or other positions can help build comprehensive SAR models. This is crucial for understanding how molecular structure dictates biological activity and for designing more potent or selective inhibitors for research purposes.

The development of such tools is essential for advancing our understanding of trichothecene toxicology, their interactions with cellular machinery, and for exploring potential applications in fields such as chemical biology and drug discovery.

Q & A

Q. What are the primary biochemical mechanisms of action for Anguidine (3-Keto) in cellular models, and how can researchers design experiments to validate these pathways?

Anguidine’s cytotoxic effects are linked to ribosomal inhibition and oxidative stress induction via reactive oxygen species (ROS) overproduction . To validate mechanisms, researchers should employ in vitro assays such as:

- ROS quantification (e.g., fluorescence probes like DCFH-DA) in human cancer cell lines.

- Protein synthesis inhibition assays (e.g., puromycin incorporation tests).

- Transcriptomic analysis (RNA-seq) to identify downstream gene expression changes.

Control groups must include untreated cells and cells exposed to structurally similar trichothecenes (e.g., T-2 toxin) for comparative toxicity profiling .

Q. How can researchers optimize experimental protocols to mitigate Anguidine’s instability in aqueous solutions during in vitro studies?

Anguidine’s stability is pH- and temperature-dependent. Methodological recommendations:

- Use lyophilized formulations reconstituted in organic solvents (e.g., DMSO) immediately before experiments.

- Validate stability via HPLC-MS at regular intervals during assays.

- Employ low-temperature storage (-80°C) for stock solutions to prevent degradation.

Document degradation products to avoid confounding results .

Q. What standardized models are appropriate for assessing Anguidine’s toxicity profile, and how should dose-response relationships be analyzed?

- Cell lines : Human colon carcinoma (HT-29) and leukemia (HL-60) cells are well-documented for trichothecene sensitivity .

- Animal models : Rodent studies require strict adherence to OECD Guidelines for acute toxicity testing (e.g., LD50 determination).

- Dose-response analysis : Use nonlinear regression models (e.g., Hill equation) to calculate IC50 values, ensuring inclusion of positive controls (e.g., doxorubicin) for benchmarking .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between Anguidine’s anti-tumor activity in preclinical models and its failure in human clinical trials?

Contradictions arise from species-specific metabolic differences and tumor microenvironment variability. Strategies:

- Conduct interspecies pharmacokinetic studies to compare bioavailability and metabolite profiles.

- Use 3D tumor spheroids or patient-derived xenografts (PDX) to better mimic human tumor heterogeneity.

- Re-analyze historical trial data (e.g., NCI Phase I trials) to identify subpopulations with partial responsiveness .

Q. What methodological frameworks (e.g., PICO, FINER) are suitable for designing studies investigating Anguidine’s potential as an anti-metastatic agent?

- PICO Framework :

- Population: Metastatic cancer cell lines (e.g., MDA-MB-231 for breast cancer).

- Intervention: Anguidine at sub-cytotoxic doses (to isolate anti-migratory effects).

- Comparison: Untreated cells or cells treated with known anti-metastatic agents (e.g., cisplatin).

- Outcome: Metrics like wound-healing assay closure rates or transwell invasion counts.

- FINER Criteria : Ensure feasibility by pre-testing Anguidine’s solubility in migration assay buffers .

Q. How should researchers address challenges in synthesizing Anguidine derivatives with improved therapeutic indices?

- Computational chemistry : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for ribosomal subunits.

- Structure-activity relationship (SAR) studies : Modify the C3-keto group while preserving the trichothecene core.

- Toxicogenomic profiling : Compare transcriptomic signatures of parent and derivative compounds to identify reduced oxidative stress pathways .

Q. What statistical approaches are recommended for analyzing contradictory data on Anguidine’s role in apoptosis versus necrosis?

- Flow cytometry : Dual staining with Annexin V-FITC (apoptosis) and propidium iodide (necrosis).

- Time-lapse microscopy : Track real-time cell death morphology.

- Multivariate analysis : Apply principal component analysis (PCA) to distinguish dominant death mechanisms under varying experimental conditions (e.g., dose, exposure time) .

Data Analysis and Reporting Guidelines

Q. How should raw data from Anguidine studies be processed to meet reproducibility standards?

- Data curation : Include metadata on solvent batches, cell passage numbers, and instrument calibration logs.

- Public repositories : Deposit raw RNA-seq data in GEO (Gene Expression Omnibus) or proteomic data in PRIDE.

- Reproducibility checklists : Follow ARRIVE guidelines for animal studies or MIAME standards for microarray data .

Q. What criteria should reviewers prioritize when evaluating Anguidine-related manuscripts for publication?

- Methodological transparency : Detailed protocols for compound handling and stability testing.

- Statistical rigor : Justification of sample sizes (power analysis) and correction for multiple comparisons (e.g., Bonferroni).

- Clinical relevance : Clear articulation of translational limitations (e.g., toxicity vs. efficacy trade-offs) .

Contradictory Evidence Resolution

Q. What systematic review methodologies are effective for resolving discrepancies in Anguidine’s reported mechanisms across studies?

- PRISMA-guided reviews : Screen literature using keywords (e.g., “Anguidine AND apoptosis”) across PubMed, Scopus, and Web of Science.

- Meta-regression : Analyze covariates like cell type, dosage, and exposure duration to identify confounding variables.

- Risk-of-bias assessment : Use ROBINS-I tool to evaluate non-randomized studies for confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.